1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the 1,3-Dioxolane Moiety: This can be achieved by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst, such as toluenesulfonic acid, under reflux conditions.
Attachment of the 1,3-Dioxolane Moiety to the Pyrazole Ring: This step involves the reaction of the 1,3-dioxolane derivative with a pyrazole precursor under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets, such as enzymes or receptors . The 1,3-dioxolane moiety can also influence the compound’s solubility and stability, affecting its overall activity .
Comparison with Similar Compounds
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-methyl-1H-pyrazole: Similar structure but with a methyl group on the pyrazole ring.
Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a 1,3-dioxolane moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-11(13)7-5-9-10(6-7)2-1-8-14-3-4-15-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJGDCIJSBQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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